N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core and a dimethylpyridinyl substituent. These structural elements contribute to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 4,6-dimethyl-2-aminopyridine with a suitable pyrazole derivative. The reaction is often carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting intermediate is then subjected to cyclization to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the kinase active site .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit potent kinase inhibition and anticancer properties.
Uniqueness: N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable lead compound for the development of targeted cancer therapies .
Properties
Molecular Formula |
C14H13N5O |
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Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H13N5O/c1-9-6-10(2)16-12(7-9)17-14(20)11-8-13-15-4-3-5-19(13)18-11/h3-8H,1-2H3,(H,16,17,20) |
InChI Key |
LYFHERLDTGTGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=NN3C=CC=NC3=C2)C |
Origin of Product |
United States |
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